2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate
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Overview
Description
Benzothiazole is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring . It’s a core structure found in many biologically active compounds and has been the subject of extensive research due to its diverse biological activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
Benzothiazole derivatives have been used in various chemical reactions. For instance, they can be synthesized via palladium-catalyzed Heck coupling reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. Generally, benzothiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, such as those studied by Hu et al. (2016), have been synthesized and evaluated for their corrosion inhibiting effects against steel in acidic solutions. These compounds, including similar structures to 2-(Dimethylamino)benzo[d]thiazol-6-yl derivatives, demonstrated significant inhibition efficiencies, suggesting their potential as corrosion inhibitors in industrial applications (Hu et al., 2016).
Chemical Synthesis and Structural Diversity
Research by Roman (2013) on derivatives, including dimethylamino groups, focused on generating a structurally diverse library through various chemical reactions. These studies highlight the versatility and reactivity of compounds with dimethylamino and benzothiazole moieties, enabling the synthesis of a wide array of chemical entities for further application in material science, chemistry, and potentially bioactive compound development (Roman, 2013).
Antimicrobial and Antimalarial Activity
Alborz et al. (2018) investigated novel diastereoselective benzothiazole β-lactam conjugates, starting from (benzo[d]thiazol-2-yl)phenol, for antimicrobial activities. These compounds showed moderate activities against bacterial strains and antimalarial properties, indicating the potential for developing new therapeutic agents (Alborz et al., 2018).
Spectroscopic Studies and Crystallography
Yıldız et al. (2010) conducted spectroscopic studies and crystallographic analysis on compounds containing benzo[d]thiazol-2-ylamino groups, offering insights into their structural properties. Such investigations are crucial for understanding the chemical and physical properties of these compounds, aiding in the design of materials with specific functions (Yıldız et al., 2010).
Chemoselective Synthesis
The development of efficient synthesis methods for compounds with dimethylamino and benzothiazole groups, as explored by Cherkadu et al. (2016) and Brunel et al. (2005), underscores the importance of these moieties in constructing complex molecules for various applications, from medicinal chemistry to material science (Cherkadu et al., 2016); (Brunel et al., 2005).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant anti-inflammatory and anti-tubercular activities . They are known to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Mode of Action
Benzothiazole derivatives have been found to inhibit cox enzymes, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation . This suggests that 2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate may interact with its targets to modulate their activity, resulting in its therapeutic effects.
Biochemical Pathways
This pathway involves the conversion of arachidonic acid into prostaglandins by COX enzymes . By inhibiting these enzymes, the compound could potentially reduce the production of prostaglandins, thereby alleviating inflammation.
Result of Action
Given the reported anti-inflammatory activity of benzothiazole derivatives, it can be inferred that the compound may lead to a reduction in inflammation at the molecular and cellular levels .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate are not fully understood yet. Thiazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a variety of biochemical reactions, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Cellular Effects
The cellular effects of this compound are currently under investigation. Thiazole derivatives have been shown to have a wide range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet fully understood. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
[2-(dimethylamino)-1,3-benzothiazol-6-yl] 2-phenoxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-19(2)17-18-14-9-8-13(10-15(14)23-17)22-16(20)11-21-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKFGDYLXGZVJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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